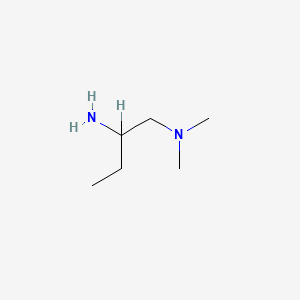

(2-AMINOBUTYL)DIMETHYLAMINE

Description

(2-Aminobutyl)dimethylamine is a branched aliphatic amine featuring a dimethylamine group attached to a 2-aminobutyl chain. Such compounds are often utilized in pharmaceutical intermediates, polymer synthesis, or as ligands in coordination chemistry due to their basicity and chelating capabilities .

Properties

IUPAC Name |

1-N,1-N-dimethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRUIVSMWDCKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30980200 | |

| Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63732-18-3 | |

| Record name | 1,2-Butanediamine, 1-(N,N-dimethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through the alkylation of dimethylamine with 1,2-dibromobutane. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of (2-AMINOBUTYL)DIMETHYLAMINE often involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

(2-AMINOBUTYL)DIMETHYLAMINE undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions include primary amines, amine oxides, and various substituted amines depending on the specific reagents and conditions used .

Scientific Research Applications

(2-AMINOBUTYL)DIMETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it valuable in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

(2-Aminobutyl)dimethylamine likely shares thermal decomposition characteristics with structurally related dimethylamine-containing compounds. For example:

- Compound 1a (a dimethylamine-based polyoxometalate) decomposes endothermically at 348–365°C in inert atmospheres, releasing dimethylamine, water, and oxidative coupling products (e.g., m/z = 58, 59). In synthetic air, exothermic oxidation occurs at similar temperatures due to reaction with aerial oxygen .

- Butylamine and dimethylamine exhibit distinct decomposition pathways, with the latter producing water and redox products at high temperatures .

Table 1: Thermal Decomposition Comparison

| Compound | Decomposition Temp (°C) | Atmosphere | Key Degradation Products |

|---|---|---|---|

| Compound 1a | 348–365 | He | Dimethylamine, H₂O, m/z 58/59 |

| Compound 1a | 348–365 | Synthetic Air | Exothermic oxidation products |

| Butylamine | ~200–250* | Synthetic Air | NH₃, CO₂ (inferred) |

*Inferred from analogous amine behavior .

Electronic Structure and Reactivity

The Mulliken charge on the dimethylamine carbon atom is critical for cross-reactivity. Compounds with charges ~0.185 (e.g., malachite green analogs) exhibit similar reactivity with haptens like CV/MG and LMG/LCV.

Table 2: Charge Distribution in Analogous Compounds

| Compound Type | Dimethylamine Carbon Charge | Reactivity Profile |

|---|---|---|

| Malachite Green Haptens | 0.15–0.22 | High cross-reactivity |

| Rationally Designed TDs | ~0.185 | Targeted redox activity |

Biological Activity

(2-Aminobutyl)dimethylamine is an organic compound that belongs to the class of aliphatic amines. Its structure features a butyl group substituted with two methyl groups and an amino group, making it a tertiary amine. This compound has garnered interest in various fields, including pharmacology and environmental science, due to its biological activity and potential applications.

(2-Aminobutyl)dimethylamine exhibits several biological activities, primarily attributed to its ability to interact with biological membranes and proteins. The following mechanisms have been identified:

- Neurotransmission Modulation : Similar to other amines, it may influence neurotransmitter release and uptake, affecting central nervous system functions.

- Antimicrobial Properties : Research indicates that compounds with similar structures can exhibit antimicrobial activity against various pathogens, which may extend to (2-aminobutyl)dimethylamine.

Case Studies and Research Findings

- Neurophysiological Effects : A study involving uremic dialysis patients showed a correlation between elevated levels of dimethylamine (DMA) and neurophysiological parameters like choice reaction time (CRT) and electroencephalograms (EEG). This suggests that amines can affect cognitive functions in specific populations .

- Toxicological Evaluation : Research has highlighted the potential toxicity of dimethylamine derivatives. In animal studies, exposure to high concentrations resulted in nasal lesions and other respiratory issues, indicating the need for caution in handling these compounds .

- Environmental Impact : Investigations into the atmospheric chemistry of methylamines, including (2-aminobutyl)dimethylamine, revealed their role in forming secondary organic aerosols (SOA) through photochemical processes. This highlights their significance in environmental science and air quality .

Comparative Biological Activity Table

Pharmaceutical Industry

(2-Aminobutyl)dimethylamine's structure allows it to serve as a precursor for synthesizing various pharmaceutical agents. Its potential antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.

Environmental Chemistry

The compound's role in atmospheric reactions emphasizes its importance in environmental monitoring and pollution control strategies. Understanding its behavior can help in assessing air quality and developing mitigation strategies for airborne pollutants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.